Dibenzyl-D-serine
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Overview
Description
Dibenzyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), which is involved in neurotransmission and synaptic plasticity
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl-D-serine can be synthesized through several methods. One common approach involves the protection of the hydroxyl group of D-serine, followed by benzylation. The synthesis typically involves the use of benzyl bromide or benzyl trichloroacetimidate as benzylating agents . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzyl-D-serine aldehyde, while reduction can regenerate this compound from its oxidized form.
Scientific Research Applications
Dibenzyl-D-serine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the role of D-serine in neurotransmission and synaptic plasticity.
Industry: It may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
Dibenzyl-D-serine exerts its effects primarily through its interaction with the N-methyl-D-aspartate receptor (NMDAR). It binds to the GluN1 subunit of the receptor, in concert with glutamate bound to the GluN2 subunit, facilitating the opening of the receptor and allowing the influx of sodium or calcium ions . This modulation of NMDAR activity is crucial for processes such as long-term potentiation, neuronal migration, and excitotoxicity .
Comparison with Similar Compounds
Similar Compounds
D-serine: The parent compound, which also acts as a co-agonist of NMDAR.
N,N-Dibenzyl-D-serine methyl ester: A derivative with similar properties but different solubility and stability characteristics.
DL-serine methyl ester: Another derivative used in peptide synthesis.
Uniqueness
Dibenzyl-D-serine is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. Its dibenzyl groups may enhance its stability and facilitate its use in various synthetic and research applications.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 |
InChI Key |
IAVOOHAFSZKXIS-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O |
Origin of Product |
United States |
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